Benzo[g]quinazoline-5,10-dione is a complex organic compound belonging to the quinazoline family, characterized by a fused ring system that enhances its chemical and biological properties. This compound exhibits significant potential in medicinal chemistry, particularly due to its diverse biological activities. It is classified under heterocyclic compounds, specifically as a quinazoline derivative, which is known for its pharmacological significance.
Benzo[g]quinazoline-5,10-dione can be sourced from various synthetic routes that utilize starting materials such as anthranilic acid derivatives and naphthoquinones. It falls under the category of nitrogen-containing heterocycles, which are crucial in drug discovery and development due to their varied biological activities and structural diversity. The compound is recognized by its CAS number 3712-09-2 and has been studied extensively for its chemical reactivity and potential applications in pharmacology.
The synthesis of benzo[g]quinazoline-5,10-dione can be achieved through several methods:
The synthesis often involves multiple steps, including cyclization and functional group transformations. For example, starting from 2-amino-3-(4-methyl-3-oxopentynyl)-1,4-naphthoquinone, the addition of hydrochloric acid initiates cyclization to form chlorinated derivatives that can be further modified by nucleophilic substitution with secondary amines .
Benzo[g]quinazoline-5,10-dione has a molecular formula of and a molecular weight of approximately 209.20 g/mol. Its structure features a fused benzene and pyrimidine ring system with two carbonyl groups at positions 5 and 10 of the quinazoline structure.
Benzo[g]quinazoline-5,10-dione undergoes various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for benzo[g]quinazoline-5,10-dione involves its interaction with biological targets at the molecular level. Studies indicate that it may act on specific enzymes or receptors within cells, leading to various biological responses such as anti-cancer activity or modulation of neurotransmitter systems . The precise pathways are still under investigation but are believed to involve inhibition of key cellular processes critical for cancer cell proliferation.
Benzo[g]quinazoline-5,10-dione has several potential applications in scientific research:
Privileged pharmacophores represent molecular scaffolds with inherent versatility for binding diverse biological targets. Benzo[g]quinazoline-5,10-dione exemplifies this category, merging a quinazoline heterocycle with an ortho-quinone system to create a structurally unique entity. This hybrid architecture enables multifaceted interactions with cellular targets—particularly in oncology—through redox cycling, intercalation, and specific enzyme inhibition. Its emergence reflects deliberate optimization of natural quinone bioactivity into synthetically tractable chemotypes, positioning it as a cornerstone in modern targeted cancer therapeutics [2] [8].
The compound’s nomenclature follows IUPAC fusion rules: the prefix "benzo[g]" specifies benzene ring annulation at the g-bond (positions 5,6) of the quinazoline core. The suffix "-5,10-dione" denotes carbonyl groups at those positions, distinguishing it from non-quinone quinazolines. Historically, this scaffold evolved from early heterocyclic chemistry:
Table 1: Nomenclature and Physicochemical Profile
Property | Value | Significance |
---|---|---|
IUPAC Name | Benzo[g]quinazoline-5,10-dione | Standardizes ring numbering and functional groups |
CAS Registry Number | 3712-09-2 | Unique identifier across databases |
Molecular Formula | C₁₃H₇NO₂ | Confirms elemental composition |
Calculated LogP | 1.69 | Predicts moderate lipophilicity for membrane permeability |
Hydrogen Bond Acceptors | 3 | Facilitates target binding via polar interactions |
Rotatable Bonds | 0 | Enhances rigidity and target selectivity |
Benzo[g]quinazoline-5,10-dione occupies a distinct niche within nitrogen-containing bicyclic quinones, characterized by:
Table 2: Classification of Bioactive Diazine-Based Heterocycles
Heterocycle Core | Representative Drug | Key Pharmacological Action | Structural Distinction from Benzo[g]quinazoline-5,10-dione |
---|---|---|---|
4(3H)-Quinazolinone | Erlotinib | EGFR kinase inhibition | Lacks quinone; relies on 4-aminophenyl motif for ATP competition |
1,4-Benzodiazepine | Diazepam | GABA_A receptor modulation | Contains seven-membered diazepine; no quinone moiety |
Quinoxaline | Levosimendan | Calcium sensitizer | Linear fusion; unrelated bioactivity |
Benzo[g]quinazoline-5,10-dione | Experimental derivatives | Dual kinase/DNA targeting | Angular fusion + ortho-quinone enabling redox cycling & intercalation |
This scaffold addresses key challenges in precision oncology through three mechanisms:
Table 3: Anticancer Derivatives and Their Target Profiles
Derivative | Substituents | Primary Target(s) | Potency (IC₅₀) |
---|---|---|---|
2-(4-Aminophenyl)-6-fluoro | R₂=4-NH₂C₆H₄; R₆=F | EGFR/HER2 | 0.023 nM (HER2) |
3-Hydroxamate-Cinnamyl | R₃=O-C(O)NHOH-CH=CHPh | HDAC1/HER2 | 0.041 nM (HDAC1) |
8-Sulfonamide-6-nitro | R₈=SO₂NH₂; R₆=NO₂ | Topoisomerase IIα/DNA | 1.2 μM (Topo II) |
Current discovery prioritizes polypharmacology:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7